molecular formula C10H7NO2 B1360874 5-(Furan-2-yl)nicotinaldehyde CAS No. 887973-61-7

5-(Furan-2-yl)nicotinaldehyde

Cat. No.: B1360874
CAS No.: 887973-61-7
M. Wt: 173.17 g/mol
InChI Key: NHNONBSKOMTGFM-UHFFFAOYSA-N
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Description

Significance of Furan-Pyridine Hybrid Scaffolds in Contemporary Chemical Science

The fusion of furan (B31954) and pyridine (B92270) rings into a single molecular architecture creates a hybrid scaffold with significant potential in various scientific domains. Both parent heterocycles are independently recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds.

Furan and its derivatives are fundamental five-membered heterocyclic compounds containing an oxygen atom. mdpi.comnih.gov This nucleus is integral to a vast number of natural and synthetic products demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. mdpi.comnih.govijabbr.com The versatility of the furan ring makes it a crucial building block for developing new therapeutic agents. mdpi.com

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is one of the most pervasive scaffolds in drug design. nih.gov Pyridine-based structures are found in a multitude of pharmaceuticals and are associated with a diverse range of therapeutic applications, from antiviral and antimicrobial to anticancer and antihypertensive agents. nih.gov

The combination of these two scaffolds in furan-pyridine hybrids results in molecules with unique electronic and conformational properties. cdnsciencepub.com Research into these hybrids, such as furo[2,3-b]pyridines, has highlighted their prominence as scaffolds for discovering compounds with valuable pharmacological properties, including anticancer activity. bohrium.com The synthesis of these structures is an active area of research, with methods ranging from nickel-catalyzed tandem reactions to multicomponent strategies like the Kröhnke Pyridine Synthesis. mdpi.comresearchgate.net These synthetic efforts provide access to a variety of substituted furan-pyridine derivatives, enabling systematic studies of their structure-activity relationships. researchgate.net

Table 2: Reported Biological Activities of Parent Heterocyclic Scaffolds

Heterocyclic Scaffold Reported Biological Activities
Furan Antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, analgesic, anticancer, antioxidant. mdpi.comnih.govijabbr.com

| Pyridine | Antimicrobial, antiviral, anticancer, antioxidant, antihypertensive, antidiabetic, antimalarial, anti-inflammatory. nih.gov |

Overview of Nicotinaldehyde Derivatives within Organic Synthesis and Functional Applications

Nicotinaldehyde, or pyridine-3-carbaldehyde, and its derivatives are valuable intermediates in industrial and laboratory-scale organic synthesis. google.comontosight.ai The aldehyde functional group is highly reactive, serving as a versatile handle for constructing more complex molecular architectures through a variety of chemical transformations. ontosight.ai

The synthesis of nicotinaldehydes can be challenging because the aldehyde represents an unstable oxidation state between an alcohol and a carboxylic acid. google.com However, several methods have been developed, including the controlled oxidation of 3-methylpyridine (B133936) or the selective reduction of nicotinic acid derivatives. google.comontosight.ai A patented process, for instance, describes the preparation of nicotinaldehydes by reducing the corresponding morpholinamides, which were previously unknown as aldehyde precursors. google.com

Functionally, nicotinaldehyde derivatives are crucial building blocks for pharmaceuticals and agrochemicals. google.comsolubilityofthings.com Their derivatives have been explored for a range of biological applications, stemming from their potential to act as enzyme inhibitors or antimicrobial agents. ontosight.aiontosight.ai Beyond biomedical applications, these compounds are also being investigated in the field of materials science. For example, nicotinaldehyde-based molecules with specific donor-acceptor configurations have been studied for their potential use as non-linear optical (NLO) materials. researchgate.net More recently, nicotinaldehyde itself was identified as a novel precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a critical coenzyme in cellular metabolism, highlighting a new area of biochemical significance. mdpi.com

Current Research Landscape and Prospective Directions for Furan-Substituted Nicotinaldehydes

The current research on furan-substituted nicotinaldehydes, including 5-(Furan-2-yl)nicotinaldehyde, focuses on their synthesis, characterization, and the exploration of their potential applications. A key synthetic strategy for accessing these biaryl structures is the use of palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki coupling, which links a furan-boron reagent with a halogenated nicotinaldehyde, or vice versa. nih.govacs.orgresearchgate.net

The characterization of these molecules relies heavily on spectroscopic methods. While specific data for this compound is not widely published in peer-reviewed literature, data for the isomeric compound 2-(Furan-2-yl)nicotinaldehyde provides an example of the analytical techniques used. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and connectivity of the atoms.

Table 3: Example Spectroscopic Data for a Furan-Nicotinaldehyde Isomer Data for 2-(Furan-2-yl)nicotinaldehyde

Spectroscopy Chemical Shift (δ, ppm) in CDCl₃
¹H NMR 10.72 (d, 1H), 8.82 (dd, 1H), 8.28 (dd, 1H), 7.71 (dd, 1H), 7.35 (m, 1H), 7.23 (dd, 1H), 6.66 (dd, 1H) nih.govacs.org

| ¹³C NMR | 191.9, 153.4, 150.0, 152.6, 145.3, 136.2, 128.2, 122.3, 113.8, 112.4 nih.govacs.org |

Prospective research directions for this class of compounds are multifaceted. A primary avenue is the continued exploration of their biological activities. Given the established pharmacological profiles of both furan and pyridine scaffolds, furan-substituted nicotinaldehydes are logical candidates for screening in antimicrobial, anticancer, and anti-inflammatory assays. ijabbr.comnih.gov Computational methods, such as Density Functional Theory (DFT) and molecular docking, are increasingly being used to predict the reactivity, electronic properties, and potential biological interactions of these molecules, guiding synthetic efforts toward compounds with enhanced activity. researchgate.netresearchgate.net

Furthermore, the development of novel and more efficient synthetic methodologies, including microwave-assisted organic synthesis (MAOS), could accelerate the generation of diverse libraries of these compounds for high-throughput screening. researchgate.netmdpi.org The unique electronic properties conferred by the furan-pyridine linkage also suggest potential applications in materials science, an area that remains largely unexplored for this specific subclass of molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNONBSKOMTGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646983
Record name 5-(Furan-2-yl)pyridine-3-carbaldehyde
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-61-7
Record name 5-(2-Furanyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-61-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)pyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 5 Furan 2 Yl Nicotinaldehyde

Reactivity of the Furan (B31954) Moiety in 5-(Furan-2-yl)nicotinaldehyde

The furan ring in this compound is a key site for various chemical transformations. Its reactivity is influenced by the presence of the electron-withdrawing nicotinaldehyde substituent at the 2-position.

Electrophilic Aromatic Substitution Reactions

The furan nucleus is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. These reactions typically proceed with a high degree of regioselectivity, favoring substitution at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate by the ring oxygen. In this compound, the C2 position is already substituted by the pyridine (B92270) ring, leaving the C5 position as the primary site for electrophilic attack.

Common electrophilic substitution reactions for furan rings include halogenation, nitration, and Friedel-Crafts reactions. For instance, the halogenation of aryl-substituted furans readily occurs. In the case of this compound, treatment with an electrophilic halogen source, such as N-bromosuccinimide (NBS), would be expected to yield the 5-bromo-2-(furan-2-yl)nicotinaldehyde derivative.

Nitration of furan derivatives can be achieved using milder nitrating agents, such as acetyl nitrate, to avoid the degradation of the sensitive furan ring. For this compound, nitration would likely introduce a nitro group at the C5 position of the furan ring.

It is important to note that the pyridine ring in the nicotinaldehyde moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the aldehyde group. Thus, electrophilic attack will preferentially occur on the more activated furan ring.

Nucleophilic Reactions

Simple furan rings are generally resistant to nucleophilic attack due to their electron-rich nature. However, the presence of strong electron-withdrawing groups can render the furan ring susceptible to nucleophilic substitution. In this compound, the nicotinaldehyde substituent has an electron-withdrawing effect, which may not be strong enough to facilitate direct nucleophilic attack on the furan ring under standard conditions. Nucleophilic aromatic substitution on the furan ring typically requires the presence of a good leaving group and a strongly activating substituent, such as a nitro group. For instance, 5-nitro-2-furoic acid derivatives can undergo nucleophilic substitution. Without such activation, direct nucleophilic displacement on the furan ring of this compound is unlikely.

Oxidative Cleavage and Transformation Pathways

The furan ring is susceptible to oxidative cleavage, a reaction that can lead to the formation of 1,4-dicarbonyl compounds. This transformation is a valuable synthetic tool, effectively unmasking a latent dicarbonyl functionality. Various oxidizing agents can be employed for this purpose, including ozone, potassium permanganate (B83412), and meta-chloroperoxybenzoic acid (m-CPBA).

The oxidative cleavage of this compound would be expected to break open the furan ring to yield a 1,4-dicarbonyl compound. The specific nature of the product would depend on the reaction conditions and the oxidant used. For example, ozonolysis followed by a reductive workup would likely yield a dialdehyde, while oxidation with reagents like potassium permanganate could lead to the formation of carboxylic acids.

Diels-Alder Cycloaddition Reactions

The furan ring can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. However, the aromatic character of furan can make this reaction reversible, and the equilibrium often favors the starting materials. The reactivity of the furan diene is influenced by its substituents. Electron-donating groups on the furan ring generally enhance its reactivity in normal electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups, such as the nicotinaldehyde moiety in this compound, decrease the energy of the furan's Highest Occupied Molecular Orbital (HOMO), making it less reactive as a diene in such reactions.

However, these electron-poor furans can participate in inverse-electron-demand Diels-Alder reactions or react with highly reactive dienophiles. Maleimides are common dienophiles used in reactions with furans. The reaction of this compound with a dienophile like N-phenylmaleimide would be expected to form a 7-oxabicyclo[2.2.1]heptene derivative. The reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed efficiently. Studies have shown that Diels-Alder reactions of furan derivatives with maleimides can be influenced by the substituents on both the furan and the maleimide. rsc.org

Reactivity of the Nicotinaldehyde Moiety in this compound

The nicotinaldehyde portion of the molecule is characterized by the reactivity of the pyridine ring and the aldehyde functional group.

Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and readily attacked by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the extension of the carbon chain and the introduction of new functional groups.

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a basic catalyst. This compound can undergo this reaction with various active methylene compounds, such as malononitrile (B47326), ethyl cyanoacetate, and creatinine, to yield α,β-unsaturated products. nih.govsphinxsai.commychemblog.com These reactions are typically catalyzed by weak bases like piperidine (B6355638) or sodium carbonate. nih.gov

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes and ketones. In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with a variety of Wittig reagents can produce a wide range of substituted alkenes. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used, with stabilized ylides generally favoring the formation of (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. libretexts.orgorganic-chemistry.orgwikipedia.org

Horner-Wadsworth-Emmons Reaction: A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. The HWE reaction with this compound offers a reliable method for the stereoselective synthesis of alkenes, with a strong preference for the formation of the (E)-isomer. nrochemistry.comwikipedia.org

Below is an interactive data table summarizing the reactions of the aldehyde functional group.

ReactionReagent(s)Product TypeStereoselectivity
Knoevenagel Condensation Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate), Base (e.g., Piperidine)α,β-Unsaturated CompoundGenerally forms the more stable isomer
Wittig Reaction Phosphorus Ylide (e.g., Ph3P=CHR)Alkene(E) or (Z) depending on ylide stability
Horner-Wadsworth-Emmons Reaction Phosphonate Ester, BaseAlkenePredominantly (E)-alkene

Pyridine Nitrogen Basicity and Complexation

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is not involved in the aromatic π-system, rendering it basic and available for protonation or coordination with metal ions. wikipedia.org The basicity of this nitrogen is a critical factor in its chemical and potential biological activity.

The availability of the lone pair on the pyridine nitrogen allows this compound to act as a ligand in the formation of coordination complexes with various transition metals. wikipedia.org The geometry and stability of these complexes are dependent on the metal ion, the stoichiometry of the reaction, and the coordination environment. The formation of such complexes can alter the chemical and physical properties of the organic ligand.

Table 1: Expected Influence of Substituents on the Basicity of the Pyridine Nitrogen in this compound

SubstituentPositionElectronic EffectExpected Impact on pKa (relative to pyridine)
Furan-2-yl5Electron-donating (resonance)Increase
Aldehyde3Electron-withdrawing (inductive and resonance)Decrease

The coordination chemistry of pyridine and its derivatives is extensive, with complexes of metals such as cobalt(II) and zinc(II) having been synthesized and characterized. rsc.org These complexes often exhibit tetrahedral or octahedral geometries depending on the metal and other coordinating ligands. rsc.org

Functionalization at Pyridine C-H and C-X Bonds

The pyridine ring, being electron-deficient, is generally less reactive towards electrophilic substitution than benzene. libretexts.org However, the presence of the furan and aldehyde substituents influences the regioselectivity of such reactions. More synthetically valuable are methods that allow for the direct functionalization of C-H bonds and the substitution of leaving groups (X, where X is a halogen) on the pyridine ring.

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules, and various methods have been developed for pyridines. rsc.org Palladium-catalyzed C-H activation is a common strategy, often requiring a directing group to achieve regioselectivity. rsc.orgnih.gov In the case of this compound, the pyridine nitrogen itself can act as a directing group, facilitating functionalization at the C2 and C6 positions. rsc.org The aldehyde group can also potentially direct C-H activation.

Late-stage functionalization of related 5-nitrofuran derivatives has been achieved via copper-catalyzed C-H activation, allowing for the introduction of various functional groups. nih.gov While specific examples for this compound are not detailed in the provided literature, these general principles suggest that C-H functionalization, particularly arylation, is a feasible transformation for this molecule.

Functionalization at C-X Bonds (Nucleophilic Aromatic Substitution):

The presence of a halogen atom (X = Cl, Br, I) on the pyridine ring of a nicotin-aldehyde precursor provides a handle for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates attack by nucleophiles, particularly at positions ortho and para to these groups. pressbooks.publibretexts.org

For a precursor like 5-bromo-nicotinaldehyde, the bromine atom can be displaced by various nucleophiles. The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.gov

A key synthetic route to this compound itself likely involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a halogenated nicotin-aldehyde (e.g., 5-bromonicotinaldehyde) and a furan-boronic acid derivative. researchgate.net This highlights the importance of C-X bond functionalization in the synthesis of this class of compounds.

Table 2: Potential Functionalization Reactions of the Pyridine Ring in this compound and its Precursors

Reaction TypePositionReagents and Conditions (Illustrative)Product Type
C-H Arylation C2, C6Aryl halide, Pd catalyst, ligand, baseAryl-substituted derivative
Nucleophilic Aromatic Substitution C5 (on a 5-halo precursor)Nu- (e.g., RO-, R2N-), solvent5-substituted nicotin-aldehyde
Suzuki-Miyaura Coupling C5 (on a 5-halo precursor)Furan-2-boronic acid, Pd catalyst, baseThis compound

Note: This table presents potential reactions based on the general reactivity of pyridine derivatives. Specific, optimized conditions for this compound would require experimental investigation.

Advanced Applications of 5 Furan 2 Yl Nicotinaldehyde and Its Congeners

Catalytic Applications in Organic Transformations

The distinct electronic and structural features of the furan-pyridine framework are leveraged in both metal-free and metal-based catalytic systems. The pyridine (B92270) nitrogen can act as a Lewis base or a coordination site for metals, while the furan (B31954) ring and the aldehyde group offer additional points for functionalization and reaction.

Organocatalytic Systems Derived from 5-(Furan-2-yl)nicotinaldehyde Frameworks

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen significant advancements by incorporating pyridine-based structures. The pyridine moiety is a well-documented component in organocatalysis, finding use in coordination chemistry, materials science, and the formation of supramolecular structures. researchgate.net Pyridine-containing molecules can function as nucleophilic or Lewis base catalysts, activating substrates for a variety of chemical transformations. researchgate.net

While direct organocatalytic applications of this compound are an emerging area of research, the reactivity of its constituent parts suggests significant potential. For instance, axially chiral styrenes, which can be used as organocatalysts, have been synthesized using furan-embedded structures. researchgate.net The development of novel organocatalysts is a key area of interest, with pyridine derivatives being particularly prominent. researchgate.net The combination of the pyridine's Lewis basicity with the furan's reactivity offers a platform for designing new catalysts for reactions such as aldol condensations, Michael additions, and asymmetric synthesis.

Metal Complex Catalysis Employing this compound as a Ligand

The this compound scaffold is an excellent candidate for designing ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring or the aldehyde group can act as coordination sites, allowing the molecule to function as a bidentate chelating ligand. This chelation enhances the stability of the resulting metal complexes. The coordination chemistry of pyridine-type ligands with metal ions like Co(II) and Cu(II) has been extensively studied, leading to the formation of stable monomeric and polymeric complexes. mdpi.com

Metal-organic frameworks (MOFs) and other coordination polymers have been synthesized using biomass-derived furan ligands, such as 2,5-furandicarboxylate (FDC). nih.gov These materials have shown significant catalytic activity. For example, iron-based MOFs constructed with FDC have been proven to be effective and recyclable catalysts for the reduction of nitroarenes. nih.gov Similarly, Schiff base metal complexes derived from isonicotinohydrazide (a pyridine derivative) have demonstrated excellent catalytic activity in C-N coupling reactions. sciensage.info The incorporation of this compound as a ligand in such systems could offer precise control over the metal's electronic environment, potentially leading to catalysts with enhanced selectivity and activity for a wide range of organic transformations, including oxidations, reductions, and cross-coupling reactions. dntb.gov.ua

Ligand TypeMetal CenterCatalytic ApplicationReference
2,5-Furandicarboxylate (FDC)Iron (Fe³⁺)Selective reduction of nitroarenes nih.gov
Isonicotinohydrazide-Isatin Schiff BaseCopper (Cu)C-N coupling (amination of aryl halides) sciensage.info
5-Phenyl-2,3-dihydro-2,3-furandione derivativeCopper (Cu-II), Nickel (Ni-II)Formation of mononuclear complexes for potential catalysis researchgate.net
Pyridine-2-carboxaldoximeCopper (Cu-II)Formation of supramolecular structures with catalytic potential mdpi.com

Applications in Materials Science and Engineering

The rigidity, aromaticity, and functional handles of furan-pyridine building blocks make them ideal for the construction of advanced materials with tailored properties, including sensors, polymers, and complex nanostructures.

Design of Functional Materials (e.g., Sensors, Coordination Sites)

The dual functionality of the furan-pyridine scaffold makes it a promising platform for developing chemical sensors. Pyridine derivatives are widely employed as fluorescent sensors for detecting various species, including toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. nih.govmdpi.com The nitrogen atom of the pyridine ring acts as a binding site for cations, which can modulate the molecule's fluorescence properties, leading to a detectable signal. mdpi.comresearchgate.net

Concurrently, the furan moiety can be engineered for sensing applications. Activated furan rings, for example, can undergo ring-opening reactions in the presence of amines, resulting in the formation of intensely colored products. encyclopedia.pub This transformation forms the basis of colorimetric sensors for detecting food spoilage or other processes involving the release of volatile amines. encyclopedia.pub By integrating both a pyridine unit for cation binding and a reactive furan unit, this compound and its congeners could be developed into multi-analyte sensors capable of detecting different classes of chemicals through distinct optical responses (e.g., fluorescence and color change).

Polymeric Materials and Composites from Furan-Pyridine Building Blocks

Furan-based monomers, derived from renewable biomass sources like furfural and 5-hydroxymethylfurfural, are key precursors for sustainable polymers. wiley-vch.de These monomers can undergo various polymerization reactions, including step-growth and chain-growth polymerizations, to produce a wide array of materials such as polyesters, polyamides, and epoxy resins. dntb.gov.uadokumen.pub For example, 2,5-furandicarboxylic acid (FDCA) is a prominent bio-based monomer used to produce poly(ethylene furanoate) (PEF), a renewable alternative to petroleum-based PET. scispace.com

The furan ring's ability to participate in reversible Diels-Alder reactions with maleimides is particularly useful for creating self-healing thermoset polymers. dntb.gov.uascispace.com This chemistry allows for the repeated breaking and reforming of cross-links upon thermal cycling. Furthermore, recent research has demonstrated that furan and pyridine can be directly polymerized under high pressure, sometimes mediated by photochemistry, to form one-dimensional, sp³-hybridized "nanothreads". researchgate.net These novel materials are predicted to have exceptionally high tensile strength. researchgate.net The incorporation of furan-pyridine building blocks into polymer backbones can thus lead to materials with enhanced thermal stability, unique mechanical properties, and sustainable credentials.

Furan-Based MonomerResulting Polymer TypeKey Properties / ApplicationReference
2,5-Furandicarboxylic acid (FDCA)Polyester (e.g., PEF)Bio-based alternative to PET, good barrier properties scispace.com
Furfural / Furfuryl AlcoholFuran Resins (Thermosets)High thermal stability, chemical resistance wiley-vch.dedntb.gov.ua
Furan-functionalized polymersThermosets with MaleimidesThermally reversible, self-healing materials via Diels-Alder reaction dntb.gov.ua
Molecular Furan and Pyridine1D sp³-hybridized NanothreadsPredicted high tensile strength, tunable band gap researchgate.net

Supramolecular Assemblies and Nanostructures

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and metal coordination—to construct large, well-ordered structures from smaller molecular components. Furan- and pyridine-based molecules are excellent building blocks for supramolecular assembly due to their defined geometry and multiple interaction sites. chimia.ch

Studies on furan- and pyridine-dicarboxamide derivatives show how hydrogen bonding and π-stacking interactions dictate the crystal packing and formation of 3D frameworks. scispace.commdpi.com The interplay between these forces is subtle; in some furan-based systems, hydrogen bonding is the dominant stabilizing force, while in analogous thiophene systems, π-based interactions are more effective. scispace.com Theoretical and experimental work has shown that pyridine-furan oligomers can adopt stable, helical conformations, representing a form of controlled nanostructure. rsc.org Furthermore, when used as ligands, pyridine-containing molecules can direct the self-assembly of metal ions into complex coordination compounds with layered or cavity-hosting structures, stabilized by a network of non-covalent interactions. mdpi.commdpi.com The defined directionality of these interactions allows for the rational design of nanostructures with specific topologies and functions.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular architecture of this compound, featuring aromatic furan and pyridine rings, allows for significant π-π stacking interactions. rsc.orgnih.gov These interactions occur when the electron-rich π-systems of adjacent aromatic rings align, contributing to the formation of stable, ordered structures in the solid state. nih.gov The strength of these stacking interactions can be influenced by the coordination of metal centers, which can enhance the forces beyond those of conventional π-π complexes. nih.gov

Molecular Recognition and Self-Assembly Processes

The specific and directional nature of intermolecular forces like hydrogen bonding and π-π stacking underpins the processes of molecular recognition and self-assembly. nih.gov Molecular recognition is the ability of molecules to bind selectively through these non-covalent interactions. This principle allows for the rational design of complex supramolecular architectures where molecules spontaneously organize into well-defined, stable structures. nih.gov

For congeners of this compound, these processes can drive the formation of extended networks in the solid state. nih.gov The self-assembly is guided by the energetic favorability of forming multiple hydrogen bonds and optimizing π-stacking, leading to predictable crystalline arrangements. nih.govrsc.org This biomimetic approach, where complex structures are built from simpler molecular building blocks, is a powerful strategy in materials science and catalysis. nih.gov

Optoelectronic Properties and Photovoltaic Applications

Furan and its derivatives are increasingly recognized for their potential in optoelectronic applications due to their promising photoelectric properties. researchgate.net The inclusion of the furan ring into larger conjugated systems can lead to materials with advanced optoelectronic characteristics suitable for use in organic photovoltaics and as organic lasing systems. researchgate.netrsc.org

Compounds incorporating furan moieties often exhibit high photoluminescence quantum yields and ambipolar field-effect mobilities, which are critical for efficient electronic devices. rsc.org The electronic properties of such molecules can be finely tuned. For instance, modifying the molecular structure, such as by substituting an oxygen atom with a malononitrile (B47326) group in a related pyridyl-fluoren-9-one compound, can significantly reduce the energy gap, thereby improving its photovoltaic behavior. chemmethod.com A smaller energy gap is a desirable attribute for organic materials used in solar cells. chemmethod.com

The design of furan-based molecules as dye sensitizers in dye-sensitized solar cells (DSSCs) is an active area of research. chemmethod.com These compounds can be engineered to have broad, intense, and redshifted absorbance peaks in the UV-vis spectrum, indicating high light-harvesting efficiency. chemmethod.com Furthermore, theoretical studies suggest that such dyes can exhibit strong adsorption onto semiconductor surfaces like TiO2, which is essential for efficient charge transfer in a photovoltaic device. chemmethod.com The linear molecular conformation and potential for ordered π-π stacking in furan-based materials can lead to high crystallinity, which is beneficial for charge transport. researchgate.net

Investigations into Biological Activity and Mechanistic Studies (In Vitro)

The furan nucleus is a well-established pharmacophore, and compounds containing this ring system have garnered significant attention for their potential as anticancer agents. nih.govmdpi.com In vitro studies are crucial for evaluating the cytotoxic and anti-proliferative effects of new synthetic compounds and for elucidating their mechanisms of action at the cellular level.

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives containing the furan moiety have demonstrated significant anti-proliferative and cytotoxic activity against a wide range of human cancer cell lines. nih.govnih.gov The efficacy of these compounds is typically evaluated using assays like the MTT cell viability assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govmdpi.com

Studies have shown that certain furan-based compounds exhibit potent cytotoxic effects, with IC50 values in the micromolar and even nanomolar range. nih.govmdpi.com For example, one synthetic compound, 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (a congener of the title compound), showed strong, dose-dependent anti-proliferative effects against human fibrosarcoma (HT-1080) cells. nih.gov This compound was also effective against other cancer cell lines, including human cervical cancer (HeLa), non-small cell lung cancer (A549), and human gastric adenocarcinoma (SGC-7901). nih.gov Similarly, other novel furan-based derivatives have shown significant activity against breast cancer (MCF-7) cells. nih.govmdpi.com

Below is an interactive table summarizing the cytotoxic activity of various furan-based compounds against different cancer cell lines as reported in the literature.

Compound ClassCancer Cell LineCell Line OriginReported IC50 (µM)
Furan-based Pyridine Carbohydrazide (B1668358)MCF-7Breast Cancer4.06
Furan-based N-phenyl TriazinoneMCF-7Breast Cancer2.96
Aminobenzylnaphthols (MMZ-140C)HCT-116Colorectal Cancer37.76
Aminobenzylnaphthols (MMZ-45B)HT-29Colorectal Cancer31.78
Betti Bases (14t)HeLaCervical Cancer4.1
Betti Bases (14t)HBL-100Breast Cancer5.0
5-alkoxy furanone derivative (12)A549Non-small cell lung cancerNot specified
5-alkoxy furanone derivative (15)A549Non-small cell lung cancerNot specified

Note: The data in this table is compiled from various in vitro studies on furan-containing compounds and congeners, not exclusively this compound.

Mechanisms of Cell Cycle Disruption

A key mechanism through which many anticancer agents exert their effect is by disrupting the normal progression of the cell cycle, leading to growth arrest and cell death. rroij.com Several furan-based derivatives have been shown to induce cell cycle arrest, frequently at the G2/M phase. nih.govnih.govnih.gov This phase is a critical checkpoint where the cell prepares for mitosis.

DNA flow cytometry analysis of cancer cells treated with furan derivatives has confirmed the accumulation of cells in the G2/M phase. nih.govmdpi.com One proposed mechanism for this effect is the disruption of microtubule polymerization. nih.gov Molecular docking studies have suggested that some furan congeners can bind to the colchicine-binding site of tubulin, interfering with microtubule dynamics, which is essential for the formation of the mitotic spindle during the M phase. nih.gov This disruption leads to G2/M arrest. nih.gov The arrest is often associated with the upregulation of key regulatory proteins, such as cyclin B1 and phosphorylated cdc2, which are critical for the G2/M transition. nih.gov In other cases, furan derivatives have been found to induce S-phase cell cycle arrest. semanticscholar.org

Apoptosis Induction Pathways

Following cell cycle arrest, cytotoxic compounds often trigger programmed cell death, or apoptosis. rroij.com Furan-based compounds have been shown to be potent inducers of apoptosis in cancer cells. nih.govmdpi.com The induction of apoptosis is a desirable trait for an anticancer agent as it leads to the clean removal of malignant cells. nih.gov

The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic pathways. Evidence suggests that many furan derivatives act through the intrinsic pathway. nih.govmdpi.com This pathway is characterized by a disruption of the mitochondrial membrane potential and the release of cytochrome c. mdpi.com The process is regulated by the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated and anti-apoptotic proteins like Bcl-2 are downregulated. mdpi.comrroij.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases, such as caspase-9 and caspase-3, which execute the final stages of apoptosis. mdpi.comnih.gov Staining experiments, such as those using Annexin V/PI, confirm the occurrence of apoptosis by detecting the externalization of phosphatidylserine, an early marker of this process. nih.govmdpi.com

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a critical mechanism in the development of anticancer agents. While direct studies on this compound are limited, numerous congeners and derivatives incorporating the furan moiety have been investigated as potent inhibitors of tubulin polymerization. These compounds often act by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.

One notable example is the synthetic compound 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime, which has demonstrated significant anti-proliferative activity against various human cancer cell lines. nih.gov This compound was found to disrupt microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis in human fibrosarcoma HT-1080 cells. nih.gov Molecular docking studies have further suggested that this class of compounds binds effectively to the colchicine-binding site of tubulin. nih.gov

Similarly, a series of 5-(4-chlorophenyl)furan derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization. Several of these compounds displayed potent antitumor activity, with some being more potent than colchicine. nih.gov These derivatives were shown to induce G2/M phase cell cycle arrest and apoptosis, and their binding to the colchicine site of tubulin was confirmed. nih.gov

The structural diversity of furan-containing molecules as tubulin polymerization inhibitors is broad. New furan-based derivatives, including pyridine carbohydrazide and N-phenyl triazinone analogs, have been designed and shown to cause disruptions in the G2/M phase of the cell cycle, suggesting an interaction with the microtubule system.

Table 1: Tubulin Polymerization Inhibition by Furan Congeners

Compound Class Example Compound Activity Reference
Dithiol-one Oxime 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime Disrupts microtubule polymerization, induces G2/M arrest nih.gov

Enzyme Inhibition Studies

Congeners of this compound have been explored for their inhibitory effects against a range of enzymes implicated in various diseases.

Hsp90α, Dihydrofolate Reductase

While specific studies on this compound congeners as inhibitors of Heat shock protein 90α (Hsp90α) and Dihydrofolate Reductase (DHFR) are not extensively documented in publicly available literature, the broader class of heterocyclic compounds is of significant interest in this area. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival. DHFR is a key enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. nih.govnih.gov Nicotinamide (B372718) analogs have been investigated for their ability to induce the degradation of DHFR through the inhibition of NAD kinase, highlighting a potential, albeit indirect, avenue for modulating DHFR activity. nih.gov

α-Amylase and α-Glucosidase

In the context of metabolic disorders such as diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. Furan-containing compounds have shown promise in this area. For instance, various furan derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. The furan nucleus is recognized as an important scaffold in the design of enzyme inhibitors.

Antimicrobial Activities

The furan scaffold is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial and Antifungal

Numerous derivatives of this compound have been synthesized and tested against various bacterial and fungal strains. Furan-derived chalcones and their corresponding pyrazoline derivatives have demonstrated notable antimicrobial properties. mdpi.com The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). For example, certain furan-derived chalcones have shown antibacterial activity against Staphylococcus aureus at concentrations as low as 256 μg/mL. mdpi.com

The introduction of different substituents on the furan ring can significantly modulate the antimicrobial activity. For instance, some furan derivatives exhibit selective but weak activity against Gram-negative bacteria. mdpi.com The versatility of the furan core allows for the development of compounds with tailored antimicrobial profiles. nih.gov

Table 2: Antimicrobial Activity of Furan Derivatives

Compound Class Target Organism MIC (μg/mL) Reference
Furan-derived Chalcones Staphylococcus aureus 256 mdpi.com

Antiviral

The investigation of furan derivatives as antiviral agents is an active area of research. The heterocyclic nature of the furan ring makes it a valuable pharmacophore in the design of molecules that can interfere with viral replication processes. While broad-spectrum antiviral activity is a goal, many studies focus on specific viruses. Research in this area continues to explore the potential of furan-containing compounds to address a range of viral infections.

Anti-Biofilm and Anti-Quorum Sensing Investigations

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics. Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. Furanone derivatives, which are structurally related to this compound, have been identified as potent antagonists of QS.

These compounds can interfere with QS signaling in pathogenic bacteria like Pseudomonas aeruginosa, leading to a reduction in biofilm formation. nih.gov The degree of QS inhibition by these furanone derivatives can be significant, with some compounds showing up to 90% inhibition. nih.gov By disrupting QS, these molecules can attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. The mechanism of action often involves the competitive binding to QS receptors.

The potential of these compounds as anti-biofilm agents makes them attractive candidates for the development of new strategies to combat chronic and persistent bacterial infections. researchgate.netfrontiersin.orgnih.govfrontiersin.org

Modulatory Effects on Cellular Pathways

SIRT1 Deacetylase Activity

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and aging. The modulation of SIRT1 activity is a promising therapeutic strategy for a variety of age-related diseases. researchgate.netnih.govscispace.com While direct evidence linking this compound to SIRT1 modulation is limited, the exploration of heterocyclic compounds as SIRT1 activators is an area of growing interest. For instance, thiazole-based derivatives have been developed as potent SIRT1 activators, demonstrating the potential of heterocyclic scaffolds to interact with this enzyme. nih.gov The development of small molecule modulators of SIRT1 activity continues to be an important area of research, with the potential to impact the treatment of numerous diseases. researchgate.net

Theoretical and Computational Investigations of 5 Furan 2 Yl Nicotinaldehyde

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve the electronic structure of a molecule to derive various chemical and physical properties.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations are frequently used to analyze the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity mdpi.com. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized mdpi.com.

For molecules containing linked aromatic systems like the furan (B31954) and pyridine (B92270) rings in 5-(furan-2-yl)nicotinaldehyde, computational analyses can reveal the extent of π-conjugation and electron delocalization. Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule openaccesspub.org. In a study on the related compound (E)-N′-(furan-2-yl methylene) nicotinohydrazide, NBO analysis was used to clarify the electronic coupling between different parts of the molecule, which contributes to intramolecular charge transfer (ICT) openaccesspub.org. Similar analyses on this compound would elucidate the electronic interactions between the electron-rich furan ring, the electron-deficient pyridine ring, and the aldehyde functional group.

DFT calculations are a crucial tool for investigating the mechanisms of chemical reactions by mapping the potential energy surface. This allows for the identification of transition states and intermediates, as well as the calculation of activation energies, providing a detailed picture of the reaction pathway.

For furan-containing compounds, DFT has been successfully applied to study complex reactions. For instance, in the [8 + 2] cycloaddition reactions of dienylfurans, computational studies have been used to compare the activation free energies of different potential pathways, such as concerted versus stepwise mechanisms pku.edu.cn. Aldehydes, including derivatives of furan-2-carboxaldehyde and nicotinaldehyde, are known to undergo condensation reactions mdpi.comiiardjournals.orgresearchgate.net. Theoretical studies can model these reactions to understand the reactivity of the carbonyl group and predict the most favorable reaction conditions and products researchgate.net. Applying these computational methods to this compound would enable the prediction of its behavior in various synthetic transformations.

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics nih.gov. Computational methods can predict NLO properties by calculating the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀) nih.gov. A large hyperpolarizability value indicates a strong NLO response.

The investigation of (E)-N′-(furan-2-yl methylene) nicotinohydrazide, a structurally related compound, utilized DFT to calculate its NLO properties openaccesspub.org. The presence of a conjugated system linking the furan and pyridine rings suggests that this compound may also possess NLO properties researchgate.net. Theoretical calculations would be essential to quantify this potential and understand the structure-property relationships that govern its NLO response.

Table 1: Example of Calculated NLO Properties for a Related Furan-Pyridine Compound, (E)-N′-(furan-2-yl methylene) nicotinohydrazide openaccesspub.org
ParameterCalculated Value
Dipole Moment (μ)4.23 Debye
Average Polarizability (α₀)-2.731 x 10⁻²³ esu
First Hyperpolarizability (β₀)2.113 x 10⁻³⁰ esu

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially molecular docking, are used to study how a small molecule (ligand) might interact with a large biomacromolecule, such as a protein or nucleic acid. These methods are vital in drug discovery and chemical biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex biomart.cn. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex nih.gov.

Docking studies have been widely performed on various furan derivatives to explore their potential as therapeutic agents. For example, furan-based peptides were docked into the 20S proteasome to understand their binding mode as potential inhibitors nih.gov. Similarly, other furan-containing heterocyclic derivatives have been studied via docking to investigate their potential as insecticidal or antimicrobial agents nih.govresearchgate.net. For this compound, molecular docking could be employed to screen for potential biological targets and to rationalize its mechanism of action at a molecular level, providing a foundation for the development of new bioactive compounds.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a significant role in developing quantitative structure-activity relationship (QSAR) models wu.ac.th. These models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity.

Computational SAR can provide insights that are difficult to obtain through experiments alone. For instance, in a study of 5-arylidene-2(5H)-furanone derivatives, the introduction of halogen atoms or a nitro group at specific positions on the aromatic ring was found to increase cytotoxicity nih.gov. DFT calculations can help explain such trends by quantifying how these substituents alter the electronic properties of the molecule, such as its electrostatic potential and orbital energies, which in turn affects its interaction with a biological target rsc.org. By applying these computational approaches to a series of derivatives of this compound, it would be possible to build predictive models that guide the synthesis of new analogues with enhanced activity.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively detailed in the currently available scientific literature, the principles of this computational technique allow for a theoretical exploration of its dynamic behavior. MD simulations serve as a powerful tool to understand the movement of atoms and molecules over a period of time, offering insights into structural conformations and intermolecular interactions. nih.gov

Molecular dynamics simulations are a cornerstone of computational chemistry for investigating the structure, dynamics, and thermodynamics of molecular systems. youtube.com For a molecule such as this compound, these simulations can elucidate its flexibility, predominant conformations in different environments, and the nature of its interactions with surrounding molecules, such as solvents or biological receptors. The conformational landscape of a molecule is fundamental as it dictates its physical and biomolecular properties. nih.gov

A typical MD simulation protocol for analyzing this compound would involve defining a force field to describe the interatomic forces and running the simulation for a sufficient time to allow the molecule to explore its conformational space. The resulting trajectory provides a detailed view of the molecule's dynamic nature.

Conformational Analysis:

The key flexible bond in this compound is the single bond connecting the furan and pyridine rings. Rotation around this bond gives rise to different conformers. MD simulations can predict the relative energies of these conformers and the energy barriers for their interconversion. Parameters such as the root mean square deviation (RMSD) are used to measure the difference between the initial and final positions of the molecule's backbone, indicating conformational stability. nih.gov While specific data is not available for this compound, a hypothetical analysis might reveal the data presented in Table 1.

Table 1: Hypothetical Conformational Analysis Data for this compound from a Molecular Dynamics Simulation.

ConformerDihedral Angle (Py-C-C-Fu)Potential Energy (kcal/mol)Occupancy (%)
Planar~0°-12.565
Twisted~45°-10.235

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Interaction Analysis:

MD simulations can also provide a detailed understanding of the non-covalent interactions between this compound and other molecules. nih.gov These interactions are crucial for its solubility, crystal packing, and any potential biological activity. Key interactions that could be investigated include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic furan and pyridine rings can participate in stacking interactions with other aromatic systems.

The strength and geometry of these interactions can be quantified from the simulation trajectory, providing a comprehensive picture of the molecule's interaction profile. For instance, the analysis might involve calculating the radial distribution function to understand the solvation shell around the molecule.

Advanced Characterization and Analytical Techniques in 5 Furan 2 Yl Nicotinaldehyde Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 5-(Furan-2-yl)nicotinaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, as well as the protons on the pyridine (B92270) and furan (B31954) rings. The chemical shift (δ) of the aldehyde proton typically appears far downfield (around 9-10 ppm). The aromatic protons on the pyridine and furan rings would appear in the aromatic region (approximately 6.5-9.0 ppm), with their specific shifts and coupling patterns (J-coupling) revealing their relative positions.

¹³C NMR Spectroscopy : This technique provides information about the carbon skeleton of a molecule. A typical ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing significantly downfield (typically 180-200 ppm). The sp²-hybridized carbons of the furan and pyridine rings would resonate in the approximate range of 110-160 ppm.

²H NMR Spectroscopy : Deuterium (B1214612) (²H) NMR is a specialized technique used less for routine structural elucidation and more for mechanistic studies or isotopic labeling confirmation. If this compound were synthesized with deuterium labels, ²H NMR would be used to confirm the position and extent of deuteration. For instance, replacing the aldehydic proton with deuterium would result in a characteristic signal in the ²H NMR spectrum, confirming the success of a specific labeling reaction.

Interactive Data Table: Predicted NMR Data for this compound (Note: The following data is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.9 - 10.1190 - 193
Pyridine C2-H9.0 - 9.2152 - 155
Pyridine C4-H8.2 - 8.4135 - 138
Pyridine C6-H8.8 - 9.0150 - 153
Furan C3'-H6.8 - 7.0110 - 113
Furan C4'-H6.5 - 6.7112 - 115
Furan C5'-H7.6 - 7.8144 - 147
Pyridine C3-130 - 133
Pyridine C5-128 - 131
Furan C2'-153 - 156

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1680-1710 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and C=C/C=N ring stretching vibrations in the fingerprint region (approximately 1400-1600 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. However, the symmetric vibrations of the aromatic rings often produce strong and sharp signals in Raman spectra, providing valuable information about the heterocyclic core.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group / BondVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Signal
Aldehyde C=OStretch1680 - 1710 (Strong)Present, often weaker
Aromatic C-HStretch3000 - 3100 (Medium)Present, strong
Pyridine/Furan RingsC=C, C=N Stretch1400 - 1600 (Variable)Present, often strong
Aldehyde C-HStretch2700 - 2850 (Medium, two bands)Present, variable

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The extended π-system created by the linked furan and pyridine rings is expected to result in significant UV absorbance, likely showing characteristic π → π* transitions.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₀H₇NO₂), the exact mass is 173.0477 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.

Techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are particularly useful. ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, which for this compound would be observed at m/z 174. The fragmentation pattern observed in MS/MS experiments can provide further structural information, often showing characteristic losses of the aldehyde group (-CHO, 29 Da) or cleavage at the bond connecting the two heterocyclic rings.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound.

Crystal Structure Analysis and Polymorphism

Crystal Structure Analysis : By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can determine bond lengths, bond angles, and torsional angles with very high precision. A crystal structure of this compound would confirm the connectivity of the atoms and reveal the relative orientation of the furan and pyridine rings. This analysis would also detail intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in the crystal.

Polymorphism : Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point and solubility. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon that would be investigated through crystallographic studies under various crystallization conditions. Identifying and characterizing different polymorphs is crucial in fields like materials science and pharmaceuticals.

Supramolecular Interactions in the Solid State (e.g., Hirshfeld Surface Analysis)

The study of supramolecular interactions in the solid state is crucial for understanding the crystal packing and physical properties of a compound. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal to explore the nature and extent of non-covalent interactions that contribute to the stability of the three-dimensional crystal structure. mdpi.comnih.gov

For a molecule like this compound, which contains furan and pyridine rings, a variety of intermolecular interactions are expected to govern its crystal packing. Hirshfeld surface analysis of structurally related furan- and pyridine-containing compounds reveals the prevalence of several key contacts:

Hydrogen Bonds: Although this compound is not a strong hydrogen bond donor, weak C–H···O and C–H···N interactions involving the aldehyde oxygen, furan oxygen, and pyridine nitrogen are anticipated. These are visualized as bright red spots on the dnorm map, which is a surface mapped with the normalized contact distance. mdpi.com

π–π Stacking: The aromatic furan and pyridine rings facilitate π–π stacking interactions, which are visualized as adjacent red and blue triangles on the shape-index map of the Hirshfeld surface. mdpi.comnih.gov

van der Waals Forces: A significant portion of the crystal packing is typically dominated by weaker van der Waals forces, primarily H···H, C···H, and O···H contacts. nih.gov

Table 1: Typical Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis for Heterocyclic Compounds Containing Furan and/or Pyridine Moieties.
Interaction TypeTypical Contribution (%)Description
H···H35 - 50%Represents van der Waals forces and is often the most significant contributor to the crystal packing. nih.govresearchgate.net
O···H / H···O15 - 30%Indicates the presence of hydrogen bonds (C–H···O) and other close contacts involving oxygen atoms. mdpi.com
C···H / H···C10 - 20%Reflects C–H···π interactions and general van der Waals contacts. nih.gov
C···C3 - 8%Suggests the presence of π–π stacking interactions between aromatic rings. nih.gov
N···H / H···N2 - 7%Indicates potential weak C–H···N hydrogen bonds involving the pyridine nitrogen. mdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized compounds and for separating components in a mixture. For an aromatic aldehyde like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method. helixchrom.comauroraprosci.com

In a typical RP-HPLC setup for analyzing furanic or other aromatic aldehydes, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. auroraprosci.comwaters.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by injecting a solution of the compound and analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. researchgate.net

The method involves a UV detector, as the conjugated aromatic system of this compound allows for strong UV absorbance, making detection sensitive and reliable. nih.gov The detection wavelength is typically set at the absorbance maximum of the compound to ensure the highest sensitivity. auroraprosci.com In some cases, to enhance detection and quantification of aldehydes, they are derivatized with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to analysis. waters.comnih.gov

Table 2: Representative HPLC Conditions for the Purity Analysis of Aromatic Aldehydes.
ParameterTypical SettingRationale/Details
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent separation for nonpolar to moderately polar aromatic compounds. auroraprosci.com
Mobile PhaseAcetonitrile/Water or Methanol/Water gradientA polar mobile phase is used in RP-HPLC. A gradient elution is often employed to ensure good resolution of all components. researchgate.net
Flow Rate1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency. auroraprosci.com
DetectionUV-Vis Detector (e.g., at 280 nm or 360 nm)Aromatic aldehydes have strong UV absorbance. The specific wavelength is chosen based on the compound's UV spectrum. auroraprosci.com
Injection Volume10 - 20 µLA typical volume for analytical HPLC to avoid column overloading. auroraprosci.com
Column Temperature25 - 30 °CMaintaining a constant temperature ensures reproducible retention times. auroraprosci.com

Cellular and Biochemical Assays for Activity Assessment (e.g., MTT Assay, ELISA, Flow Cytometry)

To evaluate the potential biological activity of this compound, a suite of cellular and biochemical assays can be employed. These assays provide crucial information on the compound's effects on cell viability, proliferation, and specific cellular pathways.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. springernature.combroadpharm.com Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan (B1609692) product. broadpharm.comabcam.com The amount of formazan produced is directly proportional to the number of viable cells. broadpharm.com This assay is fundamental in preclinical drug discovery to screen for the cytotoxic effects of novel compounds against, for example, cancer cell lines. ijprajournal.com The protocol involves treating cells with various concentrations of the compound, followed by incubation with MTT solution. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically. ijprajournal.comnih.gov

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a highly sensitive and specific plate-based immunoassay used to detect and quantify proteins such as cytokines, chemokines, and growth factors in biological samples like cell culture supernatants. nih.govnih.gov If this compound is being investigated for anti-inflammatory properties, an ELISA could be used to measure its effect on the production of key pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) by immune cells. rndsystems.comassaygenie.com The standard format is the sandwich ELISA, where a capture antibody binds the target protein, which is then detected by a second, enzyme-linked antibody, producing a measurable signal. nih.gov

Flow Cytometry: Flow cytometry is a sophisticated technique used for the rapid analysis of single cells in a suspension. nih.gov It can be used to assess cell viability with higher precision than bulk assays like MTT. nih.govthermofisher.com For example, cells can be stained with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (i.e., dead cells). aatbio.comthermofisher.com Live and dead cell populations can then be accurately quantified. thermofisher.comaatbio.com This method provides more detailed information than a simple viability assay, allowing for the simultaneous analysis of multiple parameters, such as apoptosis, cell cycle progression, and the expression of specific cell surface markers, providing a deeper understanding of the compound's mechanism of action. cellsignal.com

Table 3: Overview of Cellular and Biochemical Assays for Activity Assessment.
AssayPrinciplePrimary Application for this compoundEndpoint Measured
MTT Assay Enzymatic reduction of tetrazolium salt to formazan by metabolically active cells. abcam.comScreening for cytotoxicity and anti-proliferative effects. ijprajournal.comColorimetric signal (absorbance) proportional to cell viability. springernature.com
ELISA Antibody-based detection and quantification of specific proteins. nih.govMeasuring effects on protein/cytokine secretion (e.g., anti-inflammatory activity). rndsystems.comConcentration of a specific analyte (e.g., pg/mL of a cytokine). assaygenie.com
Flow Cytometry Measures fluorescence and light scatter of individual cells as they pass through a laser. aatbio.comDetailed analysis of cell death mechanisms (apoptosis vs. necrosis), cell cycle, and protein expression. cellsignal.comQuantification of cell populations with specific characteristics (e.g., % of live, dead, or apoptotic cells). thermofisher.com

Conclusion and Future Perspectives

Summary of Key Research Findings on 5-(Furan-2-yl)nicotinaldehyde

Research into this compound is intrinsically linked to the broader study of furan (B31954) and pyridine (B92270) derivatives. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in natural products and serves as a versatile building block in synthetic chemistry. chemrxiv.orgijsrst.com Furans are often derived from renewable resources like lignocellulosic biomass, making them economically viable starting materials. chemrxiv.org The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. chemrxiv.orgnih.gov

The combination of these two rings in one molecule, as seen in this compound, creates a unique chemical entity with potential for diverse applications. Key research findings in the broader area of furan-pyridine compounds can be categorized into their synthesis and their biological activities.

Synthesis: The synthesis of furan- and pyridine-containing molecules often involves multi-step processes. General strategies that could be adapted for the synthesis of this compound and its derivatives include:

Condensation Reactions: Methods like the Claisen-Schmidt condensation are used to prepare chalcones from substituted furan-2-carbaldehydes. jocpr.com

One-Pot Reactions: The Kabachnik–Fields reaction, a one-pot method, has been employed to synthesize furan-/pyridine aminophosphonate derivatives. tandfonline.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are standard methods for linking aromatic rings, like furan and pyridine. researchgate.net

Skeletal Editing: A novel approach involves the skeletal editing of furans to transform them into pyridines, offering a new way to create functionalized pyridine scaffolds. chemrxiv.org

Biological Activities: Furan and pyridine moieties are known to impart a range of biological activities. Compounds containing these rings have been investigated for various therapeutic applications. While specific studies on this compound are limited, the activities of related compounds provide insight into its potential. Furan derivatives have shown promise as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. orientjchem.orgutripoli.edu.lyeuropub.co.uk Similarly, pyridine derivatives are a cornerstone of many antibacterial drugs. nih.gov The combination of these two pharmacophores may lead to compounds with enhanced or novel biological properties. For instance, some novel pyridine and imidazole (B134444) derivatives bearing a furan moiety have been evaluated for their antioxidant activity. utripoli.edu.ly

Below is a table summarizing the observed biological activities in compounds containing furan and pyridine scaffolds.

Biological ActivityFuran DerivativesPyridine DerivativesFuran-Pyridine Hybrids
Antimicrobial Active against Gram-positive and Gram-negative bacteria. orientjchem.orgutripoli.edu.lyBroad-spectrum antibacterial activity, including against multidrug-resistant strains. nih.govGood to moderate activity against bacterial and fungal pathogens. nih.gov
Anticancer Can target cancer cells by inhibiting enzymes or inducing apoptosis. orientjchem.orgnih.govIncluded in various anticancer drug scaffolds.Investigated for cytotoxic activity against cancer cell lines. nih.gov
Antioxidant Can scavenge free radicals and reduce oxidative stress. orientjchem.orgNot a primary reported activity.Some derivatives show significant antioxidant activity. tandfonline.comutripoli.edu.ly
Anti-inflammatory Furan rings are present in agents that inhibit COX enzymes. orientjchem.orgNot a primary reported activity.Not extensively reported.

Emerging Trends and Challenges in Furan-Pyridine Aldehyde Research

The field of furan-pyridine aldehyde research is dynamic, with several emerging trends and persistent challenges.

Emerging Trends:

Green Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods. This includes the use of one-pot reactions and avoiding hazardous solvents and catalysts. tandfonline.com

Scaffold Hopping and Skeletal Editing: Researchers are exploring innovative strategies like skeletal editing to convert furan cores into pyridine rings. chemrxiv.org This allows for the creation of diverse molecular architectures from readily available starting materials.

Hybrid Molecules: The deliberate combination of furan and pyridine moieties to create hybrid molecules with potentially synergistic or novel biological activities is a significant trend. utripoli.edu.lynih.gov

Biomass Valorization: The use of furfural, a key platform chemical derived from biomass, as a starting material for the synthesis of furan- and pyridine-based compounds is gaining traction. mdpi.comnih.gov

Challenges:

Synthesis Complexity: The synthesis of specifically substituted furan-pyridine aldehydes can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regiochemistry. researchgate.net

Metabolic Stability: The furan ring can be susceptible to metabolic degradation, which can be a limitation for its use in pharmaceuticals. chemrxiv.org Strategies to improve the metabolic stability of furan-containing compounds are an active area of research.

Reactivity Control: The furan ring is highly reactive, which can be both an advantage and a challenge in synthesis. utripoli.edu.ly Selective functionalization can be difficult to achieve.

Limited Accessibility: Some complex pyrrole (B145914) and pyridine systems are difficult to synthesize, which can hinder the exploration of their properties and applications. chim.it

Interdisciplinary Research Opportunities and Potential for Advanced Applications

The unique structure of this compound and related compounds opens up numerous opportunities for interdisciplinary research and advanced applications.

Interdisciplinary Research Opportunities:

Medicinal Chemistry and Pharmacology: The synthesis of libraries of this compound derivatives and their screening for various biological activities is a prime area for collaboration between synthetic chemists and pharmacologists. nih.govnih.gov

Materials Science: The photophysical properties of furan-pyridine systems can be explored for applications in organic electronics, such as in the development of fluorescent probes or materials for organic light-emitting diodes (OLEDs). tandfonline.com

Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. nih.gov Novel furan-pyridine ligands could offer unique reactivity and selectivity in catalytic transformations.

Agrochemicals: Nitrogen-containing heterocycles are important in the agrochemical industry. jocpr.com Furan-pyridine compounds could be investigated as potential new pesticides or herbicides.

Potential for Advanced Applications:

Drug Discovery: As a scaffold, this compound holds potential for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. nih.govorientjchem.org

Functional Materials: The conjugated π-system of the furan and pyridine rings suggests potential applications in the design of novel organic materials with interesting electronic and optical properties. researchgate.net

Biomaterials: Furan-based compounds have been used in the synthesis of biomaterials, and the inclusion of a pyridine moiety could introduce new functionalities. europub.co.uk

The table below outlines potential advanced applications and the corresponding interdisciplinary fields involved.

Potential ApplicationRelevant Interdisciplinary Fields
Novel Antibiotics Organic Chemistry, Microbiology, Pharmacology
Anticancer Agents Medicinal Chemistry, Cell Biology, Oncology
Fluorescent Probes Materials Science, Analytical Chemistry, Biochemistry
Organic Electronics Materials Science, Physics, Electrical Engineering
Custom Ligands for Catalysis Organometallic Chemistry, Chemical Engineering
New Agrochemicals Agricultural Science, Organic Chemistry, Toxicology

Q & A

Q. What are the optimal synthetic routes for 5-(Furan-2-yl)nicotinaldehyde, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis typically involves cross-coupling or condensation reactions. For example, Suzuki-Miyaura coupling between 5-bromonicotinaldehyde and 2-furanboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system at 80–100°C for 12–24 hours achieves moderate yields (~45–60%). Efficiency is quantified via GC-MS or HPLC to measure conversion rates and purity . Optimization may include varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or solvents (DMF vs. THF) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and confirms furan-nicotinaldehyde connectivity.
  • FT-IR : Identifies aldehyde C=O stretch (~1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
  • GC-MS/EI : Detects molecular ion peaks (m/z ~187 for C₁₁H₇NO₂) and fragments (e.g., loss of CHO group).
  • UV-Vis : Monitors conjugation via λmax ~270–290 nm.
    NIST databases provide reference spectra for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing byproducts in this compound synthesis?

  • Methodological Answer : Contradictions often arise from isomeric byproducts (e.g., 6-(Furan-2-yl)nicotinaldehyde vs. 5-substituted isomers). Use 2D NMR (COSY, HSQC) to differentiate substitution patterns. For example, NOESY correlations distinguish proximal protons in the 5- vs. 6-position isomers. LC-MS/MS with collision-induced dissociation (CID) further identifies fragmentation pathways unique to each isomer .

Q. What strategies minimize humin formation during the synthesis of this compound derivatives?

  • Methodological Answer : Humin formation, a side reaction in aldehyde-containing systems, is mitigated by:
  • pH Control : Maintain reaction pH < 3 using acids (e.g., H₂SO₄) to suppress aldol condensation .
  • Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce polymerization.
  • Low-Temperature Steps : Perform aldehyde activation at 0–5°C before coupling.
    Monitoring via TLC or in-situ IR helps detect early humin precursors.

Q. How can computational methods aid in designing this compound analogs with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Screen analogs against target proteins (e.g., STAT3 or CDK2) to predict binding affinities. For example, substituents at the nicotinaldehyde 3-position improve hydrophobic interactions in STAT3’s SH2 domain .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, HOMO-LUMO gaps) with antibacterial IC₅₀ values from assays .
  • DFT Calculations : Optimize electron distribution for redox stability, critical for anticancer activity .

Notes

  • For biological testing, follow protocols from validated studies on furan derivatives .
  • Advanced questions emphasize mechanistic insights and data reconciliation, aligning with high-impact research goals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.